![molecular formula C14H20N4O5S B2480253 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-67-8](/img/structure/B2480253.png)
8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazaspiro[4.5]decane derivatives involves strategic functionalization to enhance their pharmacological profile. For example, a series of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives was synthesized to study their anticonvulsant activity, demonstrating the flexibility of the spirocyclic backbone to accommodate various substituents for activity modulation (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is critical in determining their biological activity. X-ray crystallography studies have been used to establish the stereochemistry of these molecules, revealing that subtle changes in the spatial arrangement of atoms can significantly impact their pharmacological properties (Jiang & Zeng, 2016).
Chemical Reactions and Properties
Spirocyclic compounds such as triazaspiro[4.5]decane derivatives undergo a variety of chemical reactions that are crucial for their functionalization and activity enhancement. For instance, reactions involving the addition of different substituents have led to the creation of compounds with varying degrees of anticonvulsant and anxiolytic activities, highlighting the compound’s versatility in chemical modifications (Li, Lou, Wang, Wang, Xiao, Hu, Liu, & Hong, 2015).
Physical Properties Analysis
The physical properties of triazaspiro[4.5]decane derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular configuration. Studies have demonstrated that these properties affect the compound's stability, formulation potential, and bioavailability, making them critical for drug development processes (Yuan, Li, Zhang, & Yuan, 2017).
Chemical Properties Analysis
The chemical properties of “8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” and its derivatives, such as reactivity, stability under various conditions, and interaction with biological targets, are fundamental to their pharmacological action. For example, the introduction of sulfonamide groups has been shown to modulate the activity of spirocyclic compounds, offering insights into the design of new therapeutic agents (Kossakowski, Zawadowski, Turło, & Kleps, 1998).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Detoxification Applications
- N-Halamine-Coated Cotton : A study describes the synthesis of N-halamine precursors, including a compound similar in structure to the requested chemical, bonded onto cotton fabrics. These fabrics demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, the chlorinated swatches were used to oxidize chemical mustard simulants to less toxic derivatives, showcasing potential in antimicrobial and detoxification applications (Ren et al., 2009).
Crystal Structures and Synthesis of Oxaspirocyclic Compounds
- Synthesis and Crystal Structures : Research on oxaspirocyclic compounds, which share a structural motif with the requested compound, focused on their synthesis and structural determination via X-ray crystallography. This work provides insights into the molecular architecture and potential reactivity of such compounds, which could inform further research into their scientific applications (Jiang & Zeng, 2016).
Anticonvulsant Agents
- Structure-Activity Relationship Studies : Another study explored the anticonvulsant activity of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives. It aimed to understand their structure-activity relationships for anticonvulsant activity, highlighting the therapeutic potential of spiro compounds in neurological disorders (Madaiah et al., 2012).
Novel Synthesis Approaches
- Trifluoromethylated Spiropiperidine Synthesis : The study on trifluoromethylated spiropiperidine derivatives under catalyst-free conditions revealed a novel synthetic pathway that yields highly functionalized compounds. This research demonstrates the versatility and potential of spiro compounds in synthetic chemistry (Zhou et al., 2018).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2h)-one, have been shown to inhibitBRD4 . BRD4, or Bromodomain-containing protein 4, is a member of the bromodomain and extra terminal domain (BET) family and plays a crucial role in regulating gene transcription .
Mode of Action
It can be hypothesized that, similar to other brd4 inhibitors, this compound might bind to the acetyl-lysine recognition pocket in the bromodomains of brd4, thereby disrupting its interaction with acetylated histones and transcription factors . This disruption can lead to changes in gene expression .
Biochemical Pathways
Brd4 is known to regulate several important cellular processes, including cell cycle progression, dna damage response, and cellular differentiation . Therefore, inhibition of BRD4 can potentially affect these pathways and their downstream effects.
Result of Action
Inhibition of brd4 has been associated with changes in gene expression, induction of cell cycle arrest, and apoptosis in cancer cells . Therefore, this compound might have similar effects.
Eigenschaften
IUPAC Name |
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S/c1-4-18-12(19)14(15-13(18)20)5-7-17(8-6-14)24(21,22)11-9(2)16-23-10(11)3/h4-8H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXQNFATNVEMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.